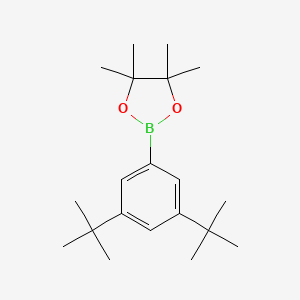
N-(5-bromo-4-fluoro-2-methylphenyl)acetamide
Vue d'ensemble
Description
“N-(5-bromo-4-fluoro-2-methylphenyl)acetamide” is a chemical compound with the CAS Number: 1237518-31-8 . It has a molecular weight of 246.08 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrFNO/c1-5-3-8(11)7(10)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) . This indicates that the compound has a bromine (Br), a fluorine (F), and a methyl group (CH3) attached to a phenyl ring, along with an acetamide group.Physical And Chemical Properties Analysis
“N-(5-bromo-4-fluoro-2-methylphenyl)acetamide” is a solid compound . Its molecular weight is 246.08 . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved data.Applications De Recherche Scientifique
Organic Synthesis Intermediates
N-(5-bromo-4-fluoro-2-methylphenyl)acetamide: serves as an intermediate in organic synthesis. Its molecular structure allows for various chemical reactions that can lead to the synthesis of complex organic compounds. This compound can be utilized in the preparation of various pharmaceuticals, agrochemicals, and dyestuffs .
Pharmaceutical Research
This compound has potential applications in pharmaceutical research due to its structural similarity to bioactive molecules. It could be used in the synthesis of novel drug candidates, especially those targeting receptor sites where the indole scaffold shows high affinity .
Antiviral Agent Development
The bromo-fluoro-methylphenyl group within this compound could be explored for the development of antiviral agents. Similar structures have shown inhibitory activity against influenza A and other viruses, suggesting that derivatives of N-(5-bromo-4-fluoro-2-methylphenyl)acetamide could be potent antiviral candidates .
Antidiabetic Agent Synthesis
Compounds with similar structural features have been used in the synthesis of antidiabetic agents. For instance, derivatives have been utilized in the preparation of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes mellitus .
Analytical Chemistry
N-(5-bromo-4-fluoro-2-methylphenyl)acetamide: may be used as a standard or reference compound in analytical chemistry. Its unique molecular signature allows it to be used in spectroscopy and chromatography to identify or quantify substances .
Safety and Hazards
Propriétés
IUPAC Name |
N-(5-bromo-4-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-5-3-8(11)7(10)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQFMHPQZUBVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)






![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)